molecular formula C11H17BN2O4 B597729 (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid CAS No. 1356087-58-5

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid

Cat. No.: B597729
CAS No.: 1356087-58-5
M. Wt: 252.077
InChI Key: YEHXEJUMAMZEKC-UHFFFAOYSA-N
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Description

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a boronic acid moiety

Mechanism of Action

Target of Action

The primary target of (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid is a protease present in the mitochondria known as human ClpXP . This enzyme plays a crucial role in protein degradation and regulation within the cell.

Mode of Action

This compound acts as an inhibitor of the human ClpXP protease . It forms a complex with the enzyme, effectively blocking its activity. This inhibition is achieved through the formation of tetrahedral adducts with the hydroxyl groups of threonine residues at the catalytic sites of the protease .

Biochemical Pathways

The inhibition of the human ClpXP protease by this compound affects the protein degradation pathway within the cell . This can lead to the accumulation of misfolded or damaged proteins, potentially disrupting cellular functions.

Pharmacokinetics

It is known that the introduction of a boronic acid group to bioactive molecules can modify their physicochemical and pharmacokinetic characteristics . This can lead to improved bioavailability and selectivity.

Result of Action

The inhibition of the human ClpXP protease by this compound can lead to the disruption of protein homeostasis within the cell . This can potentially result in cellular dysfunction or death, depending on the extent of protease inhibition.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the boronic acid group . Additionally, the presence of other molecules or ions in the environment can potentially interfere with the compound’s interaction with its target.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Boronic Esters: Formed from the oxidation of the boronic acid moiety.

    Free Amines: Obtained after deprotection of the Boc group.

Comparison with Similar Compounds

Similar Compounds

    (6-Amino-5-methylpyridin-3-yl)boronic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    (6-((tert-Butoxycarbonyl)amino)pyridin-3-yl)boronic acid: Similar structure but without the methyl group on the pyridine ring.

Uniqueness

(6-((tert-Butoxycarbonyl)amino)-5-methylpyridin-3-yl)boronic acid is unique due to the presence of both the Boc-protected amino group and the boronic acid moiety, which provide a balance of stability and reactivity. This makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

[5-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4/c1-7-5-8(12(16)17)6-13-9(7)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHXEJUMAMZEKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)NC(=O)OC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855766
Record name {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356087-58-5
Record name {6-[(tert-Butoxycarbonyl)amino]-5-methylpyridin-3-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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